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Compound of Interest

Compound Name: (2R,4S)-Hydroxy Itraconazole-d8

Cat. No.: B15598559 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioequivalence (BE) acceptance criteria

and study outcomes for itraconazole, a key antifungal agent. Due to its highly variable nature,

establishing bioequivalence for itraconazole formulations presents unique challenges. This

document summarizes regulatory expectations, compares different formulations, and provides

detailed experimental protocols to support researchers in this field.

Regulatory Landscape: Bioequivalence Acceptance
Criteria
The determination of bioequivalence for itraconazole formulations is governed by stringent

criteria set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA)

and the European Medicines Agency (EMA). While the fundamental principles are aligned,

nuances exist, particularly concerning highly variable drugs like itraconazole.

The standard acceptance criteria for bioequivalence are based on the 90% confidence interval

(CI) of the geometric mean ratio (GMR) of the pharmacokinetic (PK) parameters for the test

and reference products.[1][2][3] These parameters are primarily the area under the plasma

concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[4] For a

product to be deemed bioequivalent, the 90% CI for these parameters must fall within the

range of 80.00% to 125.00%.[2][3][5][6][7]
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However, itraconazole is recognized as a highly variable drug (HVD), characterized by a within-

subject variability of greater than 30% for PK parameters like Cmax.[6] For such drugs,

regulatory agencies may permit a widened acceptance range for Cmax. The EMA, for instance,

allows for a scaled-average bioequivalence approach where the acceptance limits for Cmax

can be expanded to as wide as 69.84% to 143.19%, contingent on the demonstrated variability

of the reference product.[4][6][8][9][10] The acceptance range for AUC, which reflects the

extent of absorption, typically remains at the standard 80.00% to 125.00%.[4]

Both the parent drug, itraconazole, and its active metabolite, hydroxyitraconazole, are typically

measured in plasma during bioequivalence studies.[11] However, the bioequivalence

determination is generally based on the parent compound, itraconazole.[11][12]

Comparative Analysis of Itraconazole Formulations
Bioequivalence studies for itraconazole often compare generic formulations to the innovator

product (e.g., Sporanox®) or evaluate newer formulations with enhanced bioavailability, such

as SUBA-itraconazole (Super Bioavailability).
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Formulation
Comparison

Study Design

Key
Pharmacokinetic
Parameters
(Geometric Mean
Ratios and 90% CI)

Outcome

Generic Itraconazole

vs. Innovator

Itraconazole

Randomized, two-

period, crossover

study in healthy

volunteers under fed

conditions.[8][10]

Itraconazole: - AUC0-

72h: 85.29% -

116.07%[8][9][10] -

Cmax: 93.49% -

133.78% (within

widened EMA limits of

72.15% - 138.59%

due to high variability)

[8][9][10]

Hydroxyitraconazole: -

AUC0-t: 80.47% -

104.86%[6]

The generic

formulation was found

to be bioequivalent to

the reference product.

[8][10]

SUBA-Itraconazole

vs. Conventional

Itraconazole

Crossover oral

bioequivalence

studies under fed

conditions in healthy

adult volunteers.[7]

The ratios of

itraconazole and

hydroxyitraconazole

for SUBA-Itraconazole

to conventional

itraconazole were

between 107% and

118% for Cmax_ss,

Ctrough, and AUCtau,

which were within the

U.S. FDA-required

bioequivalence range

of 80% to 125%.[5][7]

[13][14]

SUBA-Itraconazole,

with 35% less active

drug, was

demonstrated to be

bioequivalent to

conventional

itraconazole.[13]

Experimental Protocols in Itraconazole
Bioequivalence Studies

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/30028640/
https://www.researchgate.net/publication/326526702_Bioequivalence_study_of_two_formulations_of_itraconazole_100_mg_capsules_in_healthy_volunteers_under_fed_conditions_a_randomized_three-period_reference-replicated_crossover_study
https://pubmed.ncbi.nlm.nih.gov/30028640/
https://www.researchgate.net/figure/Pharmacokinetic-parameters-for-Itraconazole_tbl1_262798496
https://www.researchgate.net/publication/326526702_Bioequivalence_study_of_two_formulations_of_itraconazole_100_mg_capsules_in_healthy_volunteers_under_fed_conditions_a_randomized_three-period_reference-replicated_crossover_study
https://pubmed.ncbi.nlm.nih.gov/30028640/
https://www.researchgate.net/figure/Pharmacokinetic-parameters-for-Itraconazole_tbl1_262798496
https://www.researchgate.net/publication/326526702_Bioequivalence_study_of_two_formulations_of_itraconazole_100_mg_capsules_in_healthy_volunteers_under_fed_conditions_a_randomized_three-period_reference-replicated_crossover_study
https://www.tandfonline.com/doi/full/10.1080/17425255.2018.1503649
https://pubmed.ncbi.nlm.nih.gov/30028640/
https://www.researchgate.net/publication/326526702_Bioequivalence_study_of_two_formulations_of_itraconazole_100_mg_capsules_in_healthy_volunteers_under_fed_conditions_a_randomized_three-period_reference-replicated_crossover_study
https://escholarship.org/uc/item/9sd1m9sw
https://pmc.ncbi.nlm.nih.gov/articles/PMC7526808/
https://escholarship.org/uc/item/9sd1m9sw
https://journals.asm.org/doi/pdf/10.1128/aac.00400-20
https://www.researchgate.net/publication/341652437_Open-Label_Crossover_Oral_Bioequivalence_PK_Comparison_for_a_3-Day_Loading_Dose_Regimen_and_15-Day_Steady-State_Administration_of_SUBA-Itraconazole_and_Conventional_Itraconazole_Capsules_in_Healthy_Ad
https://journals.asm.org/doi/pdf/10.1128/aac.00400-20
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The design and execution of bioequivalence studies for itraconazole are critical for generating

reliable data. Below are detailed methodologies commonly employed in these studies.

Study Design and Population
Design: Most itraconazole BE studies employ a randomized, open-label, single-dose, two-

period, two-sequence crossover design.[8][10][15] For highly variable drugs, a replicate

design (e.g., three-period or four-period crossover) may be used to reduce the required

sample size.[6][8][9][10]

Subjects: Studies are typically conducted in healthy adult male and female volunteers.[11]

Conditions: Studies are performed under both fasting and fed conditions as recommended

by the FDA, as food can significantly affect the absorption of itraconazole.[11][16] A washout

period of at least 14 days is typically implemented between study periods to ensure complete

elimination of the drug from the body.[8][10]

Dosing and Sample Collection
Dosing: A single oral dose of the test and reference formulations (e.g., 100 mg itraconazole

capsules) is administered in each period.[8][10][11]

Blood Sampling: Blood samples are collected at pre-dose (0 hours) and at various time

points post-dose, typically up to 72 or 96 hours.[8][10][15] A sufficient number of samples are

collected around the expected Tmax to adequately characterize the peak exposure.

Bioanalytical Method
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method

is the standard for the quantitative determination of itraconazole and hydroxyitraconazole in

human plasma.[15]

Validation: The analytical method must be validated for linearity, accuracy, precision,

selectivity, and stability according to regulatory guidelines.
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Pharmacokinetic Parameters: The following pharmacokinetic parameters are calculated from

the plasma concentration-time data for both itraconazole and hydroxyitraconazole:

Area under the plasma concentration-time curve from time zero to the last measurable

concentration (AUC0-t).

Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf).

Maximum observed plasma concentration (Cmax).

Time to reach maximum plasma concentration (Tmax).

Statistical Analysis: The primary pharmacokinetic parameters (AUC and Cmax) are log-

transformed prior to statistical analysis. An analysis of variance (ANOVA) is performed to

assess the effects of sequence, period, treatment, and subject. The 90% confidence

intervals for the geometric mean ratios of the test to reference product for AUC and Cmax

are calculated.[15]

Visualizing the Bioequivalence Assessment
Workflow
The following diagrams illustrate the logical flow of a typical itraconazole bioequivalence study

and the decision-making process for determining bioequivalence.

Study Planning & Execution Bioanalysis Data Analysis & Reporting

Protocol Development Ethics Committee Approval Subject Screening & Enrollment Dosing (Test & Reference) Blood Sample Collection LC-MS/MS Method Validation Sample Analysis Plasma Concentration Determination Pharmacokinetic Parameter Calculation Statistical Analysis (90% CI) Final Study Report

Click to download full resolution via product page

Figure 1: Workflow of an Itraconazole Bioequivalence Study.
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Figure 2: Decision Pathway for Itraconazole Bioequivalence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Navigating the Complexities of Itraconazole
Bioequivalence: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15598559#bioequivalence-acceptance-criteria-for-
itraconazole-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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